5-(furan-2-yl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione
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Overview
Description
5-(furan-2-yl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a complex organic compound that features a furan ring, a benzimidazole derivative, and a cyclohexane-1,3-dione moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the benzimidazole derivative: This often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Cyclohexane-1,3-dione formation: This can be synthesized through various methods, including the Dieckmann condensation of diesters.
Final assembly: The final compound is formed by coupling the furan, benzimidazole, and cyclohexane-1,3-dione intermediates under specific conditions, such as using a catalyst or under reflux.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various derivatives.
Reduction: The benzimidazole moiety can be reduced under hydrogenation conditions.
Substitution: Various substituents can be introduced into the furan or benzimidazole rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the benzimidazole ring may yield tetrahydrobenzimidazole derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione would depend on its specific biological target. Generally, such compounds may interact with proteins, nucleic acids, or other biomolecules, leading to modulation of biological pathways. For example, it may inhibit an enzyme by binding to its active site or alter gene expression by interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-2-(benzimidazol-2-ylidene)cyclohexane-1,3-dione: Similar structure but without the octahydro modification.
2-(furan-2-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[d]imidazole: Contains a furan and benzimidazole moiety but with different connectivity.
Cyclohexane-1,3-dione derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
The uniqueness of 5-(furan-2-yl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H20N2O3/c20-13-8-10(15-6-3-7-22-15)9-14(21)16(13)17-18-11-4-1-2-5-12(11)19-17/h3,6-7,10-12,20H,1-2,4-5,8-9H2,(H,18,19) |
InChI Key |
AVQCSVZMVCRBAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(=N2)C3=C(CC(CC3=O)C4=CC=CO4)O |
Origin of Product |
United States |
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